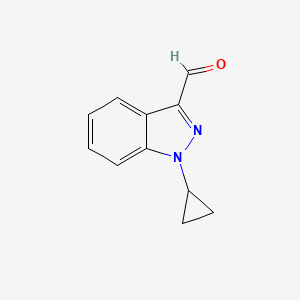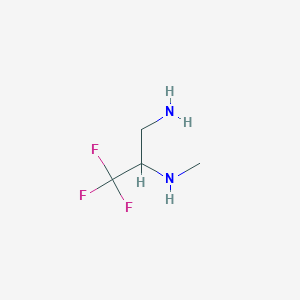
(3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine: is a fluorinated amine compound with the molecular formula C4H9F3N2. It is known for its unique chemical properties due to the presence of trifluoromethyl groups, which impart high electronegativity and stability to the molecule. This compound is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine typically involves the reaction of 3,3,3-trifluoropropanal with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The product is then purified using standard techniques like distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperature range: 0-50°C.
Reduction: Lithium aluminum hydride; temperature range: -10-25°C.
Substitution: Nucleophiles like sodium azide or thiols; temperature range: 0-40°C.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound is studied for its potential use in medicinal chemistry, particularly in the design of new pharmaceuticals. Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of (3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Similar in structure but contains a hydrazine group instead of an amine group.
2-Amino-3,3,3-trifluoropropan-1-ol: Contains a hydroxyl group instead of a methyl group.
Uniqueness: The presence of both an amino and a trifluoromethyl group in (3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine makes it unique. This combination imparts high stability, reactivity, and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C4H9F3N2 |
|---|---|
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
3,3,3-trifluoro-2-N-methylpropane-1,2-diamine |
InChI |
InChI=1S/C4H9F3N2/c1-9-3(2-8)4(5,6)7/h3,9H,2,8H2,1H3 |
Clé InChI |
VOOQIKFCWOYENH-UHFFFAOYSA-N |
SMILES canonique |
CNC(CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


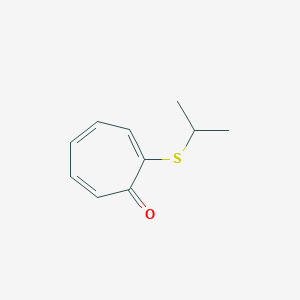
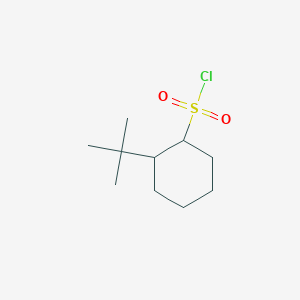
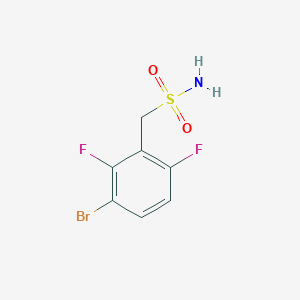
![3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13235809.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid](/img/structure/B13235814.png)

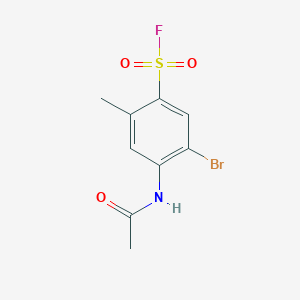

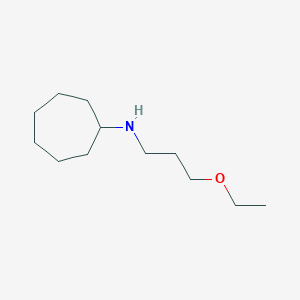

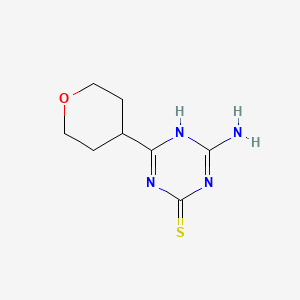
![N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13235862.png)

